molecular formula C16H18BrN3O2 B2685757 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide CAS No. 1252825-12-9

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide

Cat. No.: B2685757
CAS No.: 1252825-12-9
M. Wt: 364.243
InChI Key: PXRUFQXFLCPIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide is a pyridazinone derivative characterized by a 4-bromophenyl substituent at the 3-position of the pyridazinone core and an N-(butan-2-yl)acetamide side chain. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and receptor-modulating activities . The 4-bromophenyl group enhances lipophilicity and may influence receptor binding, while the butan-2-yl substituent on the acetamide moiety likely impacts solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-butan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-3-11(2)18-15(21)10-20-16(22)9-8-14(19-20)12-4-6-13(17)7-5-12/h4-9,11H,3,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRUFQXFLCPIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 3-(4-bromophenyl)-6-oxopyridazine. The final step involves the acylation of this intermediate with butan-2-ylamine to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyridazinone ring.

    Reduction: Reduced forms of the pyridazinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Yield : Bulky substituents (e.g., 4-butyl in 4e) correlate with higher yields (57%) compared to smaller groups (e.g., methyl in 8a, 10%) . This suggests steric or electronic factors influence reaction efficiency.
  • Role of Methoxy/Methylthio Groups : Methoxybenzyl (4b, 4e) and methylthiobenzyl (8a) groups enhance receptor binding but may complicate synthesis due to their electron-donating properties .
  • Butan-2-yl vs. Aromatic Side Chains : The target compound’s aliphatic butan-2-yl group likely improves metabolic stability compared to aromatic N-(4-bromophenyl) analogs (4b, 4e), which may exhibit faster clearance .

Pharmacological Comparisons

Receptor Binding and Selectivity

  • FPR1/FPR2 Activity : Analogs like 4b and 4e act as mixed FPR1/FPR2 ligands, while derivatives with 4-methoxybenzyl groups (e.g., 4b) show specificity for FPR2 . The target compound’s lack of a methoxy group may reduce FPR2 selectivity but could broaden receptor interaction profiles.
  • Calcium Mobilization and Chemotaxis: Pyridazinones with 3-methoxybenzyl substituents (e.g., 4e) activate calcium mobilization in neutrophils at nanomolar concentrations. The butan-2-yl group in the target compound may alter these effects due to differences in membrane permeability .

Anti-Inflammatory Potential

  • Structural Analogues: Compound 71 (4-phenylpyridazinone) exhibits potent anti-inflammatory activity by inhibiting neutrophil migration, a trait shared by other N-(4-bromophenyl) derivatives . The target compound’s butan-2-yl group could enhance bioavailability, prolonging anti-inflammatory action.

Physicochemical and Analytical Data

  • NMR and Mass Spectrometry : Analogs like 4b and 4e show characteristic 1H-NMR signals for methoxy (δ 3.75–3.99 ppm) and aryl protons (δ 6.74–7.38 ppm), with HRMS confirming molecular weights . The target compound’s butan-2-yl group would produce distinct methyl (δ ~1.10 ppm) and methine (δ ~3.90 ppm) signals.
  • Melting Points : Higher alkyl chain length (e.g., butyl in 4e) correlates with lower melting points (75–77°C) compared to shorter chains (86–88°C for 4b), suggesting improved solubility .

Biological Activity

The compound 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. Its unique features stem from the presence of a bromophenyl group and a pyridazine core, which are known to influence various biological interactions. This article focuses on the biological activity of this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide is C15H18BrN3OC_{15}H_{18}BrN_{3}O, with a molecular weight of approximately 350.23 g/mol. The compound's structure can be represented as follows:

Structure C15H18BrN3O\text{Structure }\text{C}_{15}\text{H}_{18}\text{BrN}_{3}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The bromophenyl and pyridazine moieties are believed to enhance binding affinity to these targets, while the acetamide group contributes to the compound's stability and solubility in biological systems.

Anticancer Properties

Preliminary studies indicate that compounds similar to 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide exhibit significant anticancer activities. For instance, research has shown that such compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-75.0Apoptosis induction
Compound BSW4804.5G2/M phase arrest
Compound CA5493.8Caspase activation

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties by modulating the NLRP3 inflammasome pathway. In vitro studies have demonstrated its efficacy in reducing inflammatory markers without cytotoxic effects at tested concentrations.

Table 2: Inflammatory Response Modulation

TreatmentInflammatory Marker Reduction (%)
Control0
Compound D45
Compound E60

Case Studies

A notable case study involved the synthesis and evaluation of related pyridazine derivatives, where researchers found that modifications at the C-4 position significantly enhanced anti-inflammatory activity while maintaining low toxicity levels .

In another study, a series of compounds were synthesized based on the pyridazine core, demonstrating promising antitumor activities against hepatic carcinoma cell lines (HEPG2). These compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.